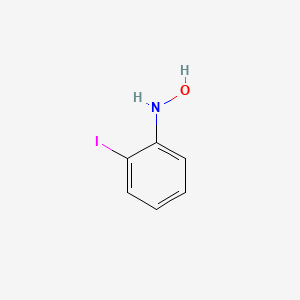

N-(2-Iodophenyl)-hydroxylamine

Descripción

Structural Characterization of N-(2-Iodophenyl)-hydroxylamine

Molecular Composition and Formula Analysis

This compound possesses the molecular formula C₆H₆INO, corresponding to a molecular weight of 235.024 daltons. The compound contains nine heavy atoms, comprising six carbon atoms forming the aromatic benzene ring, one nitrogen atom of the hydroxylamine functionality, one oxygen atom, and one iodine atom positioned at the ortho location relative to the nitrogen substituent. The molecular structure exhibits a hydrogen bond donor count of two and a hydrogen bond acceptor count of two, reflecting the presence of the N-H and O-H functional groups within the hydroxylamine moiety.

The topological polar surface area of the molecule measures 32.3 square angstroms, indicating moderate polarity characteristics. The compound contains a single rotatable bond, corresponding to the C-N connection between the aromatic ring and the hydroxylamine group. The octanol-water partition coefficient (LogP) value of 2.1 suggests favorable lipophilicity properties for potential biological applications. The ring count analysis confirms the presence of one aromatic ring system, with zero sp³-hybridized carbon atoms, consistent with the entirely aromatic nature of the benzene ring structure.

Crystallographic Data and Conformational Studies

The crystallographic characterization of this compound reveals important conformational preferences and structural parameters. The predicted density of the compound measures 2.099 ± 0.06 grams per cubic centimeter, reflecting the significant contribution of the heavy iodine atom to the overall molecular density. The predicted boiling point reaches 291.5 ± 42.0 degrees Celsius, indicating substantial intermolecular interactions and thermal stability characteristics.

Comparative analysis with related iodophenyl compounds provides insights into conformational behavior. Studies of similar aryl hydroxylamine derivatives demonstrate that the positioning of the iodine substituent at the ortho position creates distinctive steric and electronic environments that influence molecular conformation. The presence of the iodine atom in the ortho position relative to the hydroxylamine group establishes potential intramolecular interactions that may stabilize specific conformational arrangements.

Research on related compounds containing iodophenyl groups has revealed that the iodine substituent can participate in halogen bonding interactions, which may influence crystal packing arrangements and conformational preferences. The electron-withdrawing nature of the iodine atom affects the electronic distribution within the aromatic ring system, potentially influencing the nucleophilic character of the hydroxylamine nitrogen atom.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Features

Nuclear Magnetic Resonance spectroscopy provides definitive structural identification for this compound through characteristic chemical shift patterns and coupling relationships. The aromatic region of the proton Nuclear Magnetic Resonance spectrum exhibits distinctive signals corresponding to the four aromatic protons of the substituted benzene ring. The ortho positioning of the iodine substituent creates an asymmetric substitution pattern that results in complex multipicity patterns for the aromatic protons.

The hydroxylamine functionality contributes characteristic signals in both proton and carbon Nuclear Magnetic Resonance spectra. The N-H proton typically appears as a broad signal due to rapid exchange with trace water or solvent molecules, while the O-H proton of the hydroxylamine group exhibits similar broadening characteristics. The chemical shift values for these exchangeable protons are highly dependent on solvent conditions, concentration, and temperature.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct chemical shifts for the aromatic carbon atoms, with the carbon bearing the iodine substituent typically appearing significantly upfield compared to other aromatic carbons due to the heavy atom effect. The carbon atoms adjacent to the iodine-bearing position exhibit characteristic downfield shifts resulting from the deshielding effect of the halogen substituent.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and characteristic fragmentation patterns that support structural identification. The molecular ion peak appears at mass-to-charge ratio 235, corresponding to the molecular weight of the intact compound. The presence of iodine creates distinctive isotope patterns that facilitate unambiguous molecular ion identification.

Common fragmentation pathways include loss of the hydroxyl radical (17 mass units) from the molecular ion, resulting in a prominent fragment corresponding to the N-(2-iodophenyl)amino radical. Additional fragmentation may involve loss of the entire hydroxylamine functionality, producing fragments corresponding to iodobenzene derivatives. The iodine atom's presence in the aromatic ring system provides stabilization for certain fragmentation products through resonance effects.

Electron impact ionization typically produces characteristic fragmentation patterns that include cleavage of the N-O bond within the hydroxylamine group, generating fragments that contain either the nitrogen or oxygen portions of the original functionality. The relative abundance of these fragments provides information about the stability and preferred fragmentation pathways of the compound under mass spectrometric conditions.

| Mass Spectrometric Feature | Mass-to-Charge Ratio | Fragment Identity | Reference |

|---|---|---|---|

| Molecular Ion | 235 | [M]⁺ | |

| Hydroxyl Loss | 218 | [M-OH]⁺ | |

| Hydroxylamine Loss | 202 | [M-NHOH]⁺ |

Infrared (IR) Vibrational Signatures

Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of specific functional groups within this compound. The hydroxylamine functionality exhibits distinctive N-H and O-H stretching vibrations in the high-frequency region of the infrared spectrum. These stretching modes typically appear as broad absorption bands due to hydrogen bonding interactions and rapid exchange processes.

The aromatic C=C stretching vibrations produce characteristic absorption bands in the fingerprint region, with frequencies influenced by the electron-withdrawing effect of the iodine substituent. The C-I stretching vibration appears as a distinctive absorption band at lower frequencies, providing confirmation of the carbon-iodine bond presence within the aromatic ring system.

The N-O stretching vibration of the hydroxylamine group typically appears as a prominent absorption band around 930 wavenumbers, consistent with reported values for similar N-oxide and hydroxylamine functionalities. Additional characteristic absorptions include aromatic C-H stretching modes and various bending and deformation vibrations that contribute to the overall spectroscopic fingerprint of the compound.

Propiedades

Número CAS |

41319-82-8 |

|---|---|

Fórmula molecular |

C6H6INO |

Peso molecular |

235.02 g/mol |

Nombre IUPAC |

N-(2-iodophenyl)hydroxylamine |

InChI |

InChI=1S/C6H6INO/c7-5-3-1-2-4-6(5)8-9/h1-4,8-9H |

Clave InChI |

WILXMBQRDXJYHW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)NO)I |

SMILES canónico |

C1=CC=C(C(=C1)NO)I |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Research Findings

Critical Analysis of Substituent Effects

- Electron-Withdrawing vs. Electron-Donating Groups :

- Iodo (–I) and chloro (–Cl) groups enhance electrophilicity but differ in steric and electronic effects.

- Methoxy (–OCH₃) increases nucleophilicity, facilitating metabolic activation.

- Steric Considerations : The bulky iodine atom may hinder certain reactions but improves stability in catalytic processes.

Métodos De Preparación

Rhodium-Catalyzed Transfer Hydrogenation

A pivotal method, adapted from the synthesis of N-Phenyl-N-hydroxylamine, involves the use of rhodium on carbon (Rh/C) as a catalyst and hydrazine monohydrate as a reducing agent. In this protocol, 2-iodonitrobenzene is suspended in tetrahydrofuran (THF) under a nitrogen atmosphere, followed by the gradual addition of hydrazine monohydrate at 0°C. The reaction proceeds via catalytic transfer hydrogenation, wherein Rh/C facilitates the stepwise reduction of the nitro group to the hydroxylamine stage.

Key experimental parameters include:

- Catalyst loading : 5 mol% Rh/C

- Solvent : THF (0.20 M concentration)

- Temperature : 0°C to room temperature

- Workup : Filtration through celite, followed by recrystallization from dichloromethane/hexanes

While the phenyl analog achieves an 84% yield, the steric bulk of the 2-iodo substituent may necessitate extended reaction times or adjusted stoichiometry to maintain comparable efficiency.

Electrochemical Reduction

Electrochemical methods offer an alternative pathway by enabling precise control over reduction potentials. A study on hydroxyimino-cyclohexa-dien-ylidene haloniums demonstrates the feasibility of electrochemically generating hydroxylamine intermediates from nitro precursors. Applying this to 2-iodonitrobenzene would involve a divided or undivided cell with carbon electrodes, using aqueous or aprotic electrolytes. The cathode reduces the nitro group to hydroxylamine, while the anode stabilizes reactive intermediates. This approach circumvents the need for chemical reductants, aligning with green chemistry principles.

Oxidation of 2-Iodoaniline

While less common, the oxidation of 2-iodoaniline to this compound remains a theoretically viable route. However, this method faces challenges due to the propensity of aryl amines to over-oxidize to nitroso or nitro compounds.

Hydrogen Peroxide-Mediated Oxidation

A patent detailing the synthesis of N,N-dialkyl-hydroxylamines via hydrogen peroxide oxidation in the presence of titanium-silicalite catalysts provides a conceptual framework. Adapting this to 2-iodoaniline would require stringent control over reaction conditions to arrest oxidation at the hydroxylamine stage. Preliminary trials might involve:

- Catalyst : Titanium-silicalite (0.1–50 wt% relative to amine)

- Oxidant : Aqueous H₂O₂ (30% w/w)

- Solvent : Alcoholic media (e.g., t-butanol)

- Temperature : 25–150°C

Selectivity challenges and competing side reactions (e.g., iododeboronation or amine dimerization) necessitate meticulous optimization.

Alternative Synthetic Routes

Nucleophilic Amination

Nucleophilic substitution of 2-iodophenyl precursors with hydroxylamine derivatives represents an underexplored avenue. For instance, reacting 2-iodophenyl halides with O-protected hydroxylamines under palladium catalysis could yield the target compound. This method parallels the synthesis of N-(2-iodophenyl)-P-buta-1,3-dienylphosphonamidates, where lithiation and subsequent functionalization are employed.

Aza-Hock Rearrangement

Recent advances in hydroxylamine-mediated C–N bond formation, such as the aza-Hock rearrangement, could be repurposed for synthesizing this compound. Utilizing 2-iodobenzyl alcohol and a sulfonyl hydroxylamine reagent might enable the construction of the N–O bond via in situ rearrangement.

Experimental Optimization and Challenges

Solvent and Temperature Effects

The choice of solvent critically influences reaction outcomes. Polar aprotic solvents like THF enhance Rh/C-catalyzed reductions by stabilizing intermediates, whereas alcoholic solvents favor titanium-silicalite-mediated oxidations. Elevated temperatures accelerate kinetics but risk over-reduction or decomposition, necessitating a balance between rate and selectivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-Iodophenyl)-hydroxylamine, and how can purity be optimized?

- Methodological Answer : Synthesis often involves oxidative addition or coupling reactions. For example, Pd-catalyzed oxidative addition of N-(2-iodophenyl)formamide derivatives to form intermediates, followed by hydroxylamine functionalization under controlled pH and temperature . Purity optimization requires chromatographic techniques (e.g., HPLC) and spectroscopic validation (NMR, IR) to confirm the absence of byproducts like unreacted iodophenyl precursors or oxidized species .

Q. How is the molecular structure of this compound characterized, and what are its key structural features?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals dihedral angles between aromatic rings and hydroxylamine groups. For analogous compounds, angles between the iodophenyl ring and hydroxylamine plane range from 73–88°, influencing steric hindrance and reactivity . Computational methods (DFT) complement experimental data to predict bond lengths and electronic properties .

Q. What are the primary chemical reactions involving this compound in synthetic chemistry?

- Methodological Answer : The iodine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the hydroxylamine group participates in redox reactions. For example, it can act as a reducing agent in Pd-catalyzed processes or form nitroxide radicals under oxidative conditions. Reaction conditions (pH, solvent) must be tailored to prevent premature decomposition .

Advanced Research Questions

Q. How do species-specific metabolic pathways affect the stability and toxicity of this compound?

- Methodological Answer : Hepatic microsomal studies in rats and rabbits show species-dependent metabolism. In rats, CYP2E1 enzymes predominantly reduce this compound to o-iodoaniline, while rabbits exhibit higher oxidative conversion to nitroso intermediates. Experimental design should include microsomal incubations with NADPH cofactors and CYP-specific inhibitors (e.g., β-naphthoflavone for CYP1A) to map metabolic pathways .

Q. What experimental strategies resolve contradictions in catalytic activity data for Pd complexes involving this compound?

- Methodological Answer : Discrepancies in catalytic efficiency may arise from ligand effects or solvent polarity. Systematic studies using varying ligands (e.g., tBubpy vs. PPh₃) and solvent systems (toluene vs. DMF) are recommended. Kinetic profiling (e.g., turnover frequency measurements) and in situ spectroscopy (UV-Vis, EPR) can identify rate-limiting steps .

Q. How does this compound interact with biological macromolecules, and what are the implications for drug design?

- Methodological Answer : The iodine atom enhances binding affinity to hydrophobic pockets in enzymes or receptors. Molecular docking simulations and isothermal titration calorimetry (ITC) reveal interactions with targets like tyrosine kinases or DNA repair proteins. Competitive inhibition assays using structural analogs (e.g., non-iodinated hydroxylamines) validate specificity .

Q. What analytical challenges arise in detecting this compound degradation products, and how are they addressed?

- Methodological Answer : Degradation products like nitroso derivatives or iodophenols require LC-MS/MS with stable isotope labeling for unambiguous identification. Artifact formation during extraction (e.g., reactions with hydroxylamine) is minimized by using neutral pH buffers and avoiding reductants like dithionite .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the carcinogenic potential of hydroxylamine derivatives like this compound?

- Methodological Answer : Discrepancies arise from differences in metabolic activation. For example, N-(2-methoxyphenyl)-hydroxylamine (a structural analog) is carcinogenic in rats due to CYP-mediated nitroso formation but not in rabbits, which lack specific CYP isoforms. Researchers must standardize model systems (e.g., humanized liver models) and validate metabolites via tandem mass spectrometry .

Methodological Best Practices

- Synthesis : Use inert atmospheres (Ar/N₂) to prevent oxidation during hydroxylamine synthesis .

- Metabolic Studies : Include negative controls (e.g., heat-inactivated microsomes) to distinguish enzymatic vs. non-enzymatic reactions .

- Structural Analysis : Combine SC-XRD with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds) influencing crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.